BENZYL N-(1-BENZOTHIOPHEN-2-YL)CARBAMATE
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(1-benzothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-16(19-11-12-6-2-1-3-7-12)17-15-10-13-8-4-5-9-14(13)20-15/h1-10H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHVERTVPNHFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Benzyl N 1 Benzothiophen 2 Yl Carbamate
Strategies for the Synthesis of Benzyl (B1604629) N-(1-Benzothiophen-2-yl)carbamate and Related Benzothiophene (B83047) Carbamates
The construction of the carbamate (B1207046) linkage on the benzothiophene scaffold can be achieved through several strategic approaches. These methods range from direct reactions on the pre-formed 2-aminobenzothiophene core to more complex pathways involving the initial functionalization of the benzothiophene ring system.
Direct Acylation and Carbamoylation Approaches for Carbamate Formation
The most straightforward method for the synthesis of Benzyl N-(1-benzothiophen-2-yl)carbamate involves the direct acylation of 2-aminobenzothiophene. This approach utilizes a benzyl-containing acylating agent to form the desired carbamate bond. A classic and widely used reagent for this transformation is benzyl chloroformate. The reaction proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate, typically in the presence of a base to neutralize the HCl byproduct.
Another powerful method for carbamate formation on a benzothiophene ring is through the Curtius rearrangement. tandfonline.com This reaction involves the thermal or photochemical rearrangement of a carbonyl azide to an isocyanate, which can then be trapped by an alcohol to form the corresponding carbamate. tandfonline.com In this context, 3-chloro-benzo[b]thiophene-2-carbonyl chloride can be converted to its corresponding azide. tandfonline.com The subsequent rearrangement in the presence of benzyl alcohol would yield the benzyl carbamate derivative. tandfonline.com
General carbamate synthesis can also be achieved via a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org This method offers a mild and efficient alternative, avoiding the pre-synthesis of sensitive acylating agents. organic-chemistry.org
Table 1: Comparison of Direct Carbamate Formation Strategies
| Method | Key Reagents | Primary Intermediate | Advantages |
|---|---|---|---|
| Direct Acylation | 2-Aminobenzothiophene, Benzyl Chloroformate, Base | N/A (Direct Product) | Straightforward, uses common reagents. prepchem.com |
| Curtius Rearrangement | Benzothiophene-2-carbonyl azide, Benzyl alcohol | Isocyanate | Versatile for various alcohols. tandfonline.com |
| Three-Component Coupling | Amine, CO2, Benzyl Halide, Base | In situ carbamate salt | Mild conditions, high atom economy. organic-chemistry.org |
Functionalization of Benzothiophene Cores for Carbamate Linkage
An alternative to direct carbamoylation is the functionalization of the benzothiophene core as a preliminary step. Benzothiophenes are important pharmaceutical motifs, and methods for their direct C-H functionalization are appealing for rapidly producing analogue libraries for structure-activity relationship studies. hw.ac.ukktu.edu
This strategy involves first synthesizing a substituted benzothiophene and then introducing the 2-amino group required for carbamate formation. For instance, a benzothiophene core could be subjected to nitration, followed by reduction of the nitro group to an amine. This newly installed amino group can then be acylated with benzyl chloroformate as described previously. This multi-step approach allows for the incorporation of various substituents onto the benzothiophene ring before the carbamate is formed, enabling the synthesis of a diverse range of analogues. ktu.edu Electrophilic cyclization reactions are also a powerful tool for designing a variety of interesting heterocyclic structures, including functionalized benzothiophenes that can serve as precursors. researchgate.net
Multicomponent Reactions and One-Pot Syntheses Involving Benzyl Carbamate Precursors
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. nih.gov Such strategies are valued for being eco-friendly and atom-economical. researchgate.netresearchgate.net A hypothetical MCR for this compound could involve the reaction of an ortho-halothiophenol derivative, an alkyne bearing a protected amino group, and a benzylating agent in the presence of a suitable catalyst.
More practically, one-pot syntheses offer a streamlined approach that enhances efficiency by avoiding the isolation of intermediates. organic-chemistry.org For instance, a process could be designed where a benzothiophene precursor is converted in situ to 2-aminobenzothiophene, which then reacts with an in situ generated carbamoyl (B1232498) chloride or another acylating agent without purification of the intermediate amine. organic-chemistry.org One-pot tandem reactions, such as the synthesis of benzothiazoles from benzyl halides and o-aminobenzenethiol, demonstrate the feasibility of sequential transformations in a single vessel to build complex heterocyclic systems. organic-chemistry.org
Exploration of Substituent Effects on Synthetic Pathways to this compound Analogues
The electronic and steric properties of substituents on the benzothiophene ring can significantly influence the course and outcome of synthetic reactions. Understanding these effects is crucial for designing efficient syntheses of diverse analogues.
Influence of Halogenation on Benzothiophene Reactivity in Carbamate Synthesis
The introduction of halogen atoms, such as chlorine or bromine, onto the benzothiophene scaffold can profoundly alter its reactivity. Halogens are electron-withdrawing groups, which can decrease the nucleophilicity of the 2-amino group, potentially slowing the rate of acylation. However, their presence is often strategic.
For example, the synthesis of carbamates from a 3-chloro-benzo[b]thiophene precursor has been successfully demonstrated. tandfonline.com In this case, the halogen does not impede the formation of the carbamate via the Curtius rearrangement pathway. tandfonline.com Furthermore, halogens can serve as valuable synthetic handles for further diversification. A halogenated benzothiophene can undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl or alkyl groups, allowing for the late-stage functionalization of the carbamate framework. researchgate.net The synthesis of 3-iodo-benzothiophene derivatives, which are then used in palladium-catalyzed reactions, exemplifies this powerful strategy. researchgate.net
Table 2: Role of Halogen Substituents in Synthesis
| Halogen Position | Influence on Reactivity | Synthetic Utility | Example Reaction |
|---|---|---|---|
| C3-Chloro | Electron-withdrawing, may modulate ring reactivity. | Precursor for Curtius rearrangement. tandfonline.com | Formation of 3-chlorobenzothiophene-2-carbonyl azide. tandfonline.com |
| C3-Iodo | Electron-withdrawing. | Handle for further functionalization. researchgate.net | Palladium-catalyzed Sonogashira or Stille coupling. researchgate.net |
| Various Positions | Alters electronic properties of the aromatic system. | Enables creation of diverse analogue libraries. researchgate.net | Cross-coupling reactions to build complexity. |
Introduction of Diverse Functional Handles for Further Derivatization of the this compound Framework
Beyond halogens, a wide array of other functional groups can be incorporated into the this compound structure to serve as handles for subsequent chemical modifications. ashp.org These handles are crucial for creating molecular diversity and for fine-tuning the properties of the final compounds.
Functional groups such as esters, nitro groups, or alkyl chains can be introduced onto the benzothiophene core prior to carbamate formation. nih.gov For example, the reactivity of methyl 3-aminobenzo[b]thiophene-2-carboxylate has been investigated with various substituents, where the ester group acts as a modifiable site. ktu.edu Similarly, functional groups can be placed on the benzyl portion of the carbamate. A hydroxyl group on the benzyl ring, for instance, could be used for subsequent etherification or esterification reactions. The synthesis of a benzyl carbamate featuring a hydroxyethyl side chain explicitly introduces a handle for further chemical transformations via nucleophilic substitution. mdpi.com The ability to tolerate these functional handles during key synthetic steps is a critical consideration in designing a robust synthetic route for complex analogues. nih.gov
Chemical Reactivity and Transformational Chemistry of the this compound Framework
The chemical behavior of this compound is dictated by the interplay of its three key structural components: the benzyl group, the carbamate linkage, and the benzothiophene nucleus. The reactivity of the molecule is a composite of the reactions characteristic of each of these moieties, influenced by their electronic and steric interactions.
Hydrolytic Stability and Cleavage Mechanisms of the Carbamate Group
The carbamate group in this compound serves as a protective group for the 2-aminobenzothiophene core. Its stability and the conditions required for its cleavage are of significant interest in synthetic applications. The hydrolysis of carbamates can proceed under both acidic and basic conditions, though the mechanisms differ.
Under acidic conditions, the hydrolysis of benzyl carbamates is generally sluggish. Protonation is likely to occur at the carbonyl oxygen or the nitrogen of the benzothiophene ring. The subsequent nucleophilic attack by water on the carbonyl carbon is the rate-determining step. Due to the stability of the benzyl carbocation, cleavage of the benzyl-oxygen bond can also occur, particularly under strongly acidic conditions.
Basic hydrolysis of carbamates is typically more facile. The reaction proceeds via a BAc2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. This is followed by the elimination of the benzyloxy group to form a carbamic acid intermediate, which then rapidly decarboxylates to yield 2-aminobenzothiophene. wikipedia.org The stability of the resulting benzothiophen-2-yl anion influences the rate of this cleavage.
It is important to note that N-arylcarbamates can exhibit different hydrolytic behavior compared to N-alkylcarbamates. The electronic properties of the benzothiophene ring system will play a role in the stability of the carbamate linkage.
| Condition | Reagents and Solvents | Plausible Mechanism | Expected Products |
| Acidic Hydrolysis | Dilute HCl or H2SO4 in an aqueous-organic solvent mixture (e.g., water/dioxane) | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. | 2-Aminobenzothiophene, Benzyl alcohol, Carbon dioxide |
| Basic Hydrolysis | Aqueous NaOH or KOH in an alcohol or THF | Nucleophilic acyl substitution (BAc2) via a tetrahedral intermediate, followed by decarboxylation of the carbamic acid intermediate. | 2-Aminobenzothiophene, Benzyl alcohol, Carbonate salt |
| Hydrogenolysis | H2, Pd/C in an inert solvent like ethanol or ethyl acetate | Reductive cleavage of the benzyloxy C-O bond. | 2-Aminobenzothiophene, Toluene, Carbon dioxide |
This table presents plausible reaction conditions and outcomes based on the general reactivity of benzyl carbamates.
Nucleophilic Substitution Reactions on the Benzothiophene Moiety
The benzothiophene ring system is generally considered to be electron-rich and thus more susceptible to electrophilic substitution rather than nucleophilic substitution. chemicalbook.com Electrophilic attack typically occurs at the C3 position. chemicalbook.com
Direct nucleophilic aromatic substitution (SNAr) on the benzothiophene ring is challenging and usually requires the presence of strong electron-withdrawing groups to activate the ring system. In the case of this compound, the carbamate group is not strongly electron-withdrawing, and therefore, direct SNAr reactions are unlikely to proceed under standard conditions.
However, nucleophilic substitution can be achieved through alternative pathways, such as metal-catalyzed cross-coupling reactions. This would first require the introduction of a leaving group, such as a halogen, onto the benzothiophene ring. For instance, if a bromo or iodo substituent were present on the benzothiophene moiety, palladium-catalyzed reactions like the Buchwald-Hartwig amination or Suzuki coupling could be employed to introduce nucleophiles.
Another potential avenue for functionalization is through lithiation. Treatment with a strong base like n-butyllithium could potentially lead to deprotonation at a susceptible position on the benzothiophene ring, followed by quenching with an electrophile. The directing effect of the carbamate group would influence the regioselectivity of such a reaction.
| Reaction Type | Plausible Reagents and Conditions | Target Position on Benzothiophene | Potential Products |
| Halogenation (for subsequent substitution) | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a non-polar solvent | Primarily C3, with potential for other isomers | Halo-substituted this compound |
| Buchwald-Hartwig Amination (of a halo-derivative) | Palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), amine nucleophile | Position of the halogen | Amine-substituted this compound |
| Suzuki Coupling (of a halo-derivative) | Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), boronic acid or ester | Position of the halogen | Aryl- or vinyl-substituted this compound |
This table outlines potential strategies for achieving nucleophilic substitution on the benzothiophene ring, which would likely require prior functionalization.
Oxidation and Reduction Pathways of the this compound Framework
The oxidation and reduction of this compound can selectively target different parts of the molecule depending on the reagents and reaction conditions employed.
Oxidation:
The sulfur atom in the benzothiophene ring is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would be expected to oxidize the sulfide to a sulfoxide. mdpi.com The use of a stronger oxidizing agent or an excess of the oxidant could lead to the formation of the corresponding sulfone. nih.gov The benzyl group and the carbamate are generally stable to these conditions.
Reduction:
The most common reduction reaction for benzyl carbamates is hydrogenolysis. total-synthesis.comwikipedia.org Catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen gas typically results in the cleavage of the benzyloxy C-O bond. total-synthesis.comwikipedia.org This deprotection strategy is widely used in organic synthesis due to its mild and selective nature. The products of this reaction would be 2-aminobenzothiophene, toluene, and carbon dioxide.
Reduction of the benzothiophene ring itself is more challenging due to its aromatic nature. Harsh conditions, such as high-pressure hydrogenation with specific catalysts, would be required to reduce the thiophene (B33073) part of the molecule. Under such conditions, the benzyl carbamate would also likely be cleaved.
| Transformation | Typical Reagents and Conditions | Affected Moiety | Expected Products |
| Oxidation to Sulfoxide | 1 equivalent of m-CPBA or H2O2 in a chlorinated solvent or acetic acid at low temperature | Benzothiophene (sulfur atom) | Benzyl N-(1-oxido-1-benzothiophen-2-yl)carbamate |
| Oxidation to Sulfone | ≥2 equivalents of m-CPBA or H2O2, or stronger oxidants like KMnO4 | Benzothiophene (sulfur atom) | Benzyl N-(1,1-dioxido-1-benzothiophen-2-yl)carbamate |
| Reduction (Hydrogenolysis) | H2 (1 atm or higher), Pd/C in ethanol or ethyl acetate | Benzyl carbamate | 2-Aminobenzothiophene, Toluene, Carbon dioxide |
This table summarizes the expected outcomes of oxidation and reduction reactions on the this compound framework based on the known reactivity of its constituent parts.
Advanced Structural Investigations and Conformational Analysis of Benzyl N 1 Benzothiophen 2 Yl Carbamate
Spectroscopic Techniques for Elucidating Structures of Benzyl (B1604629) N-(1-Benzothiophen-2-yl)carbamate Derivatives
Spectroscopic methods are fundamental in confirming the molecular structure of carbamate (B1207046) derivatives. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry provide a comprehensive profile of the compound's functional groups and connectivity.
Infrared (IR) Spectroscopy: The IR spectrum of a carbamate is characterized by several key absorption bands. For derivatives of Benzyl N-(1-benzothiophen-2-yl)carbamate, the N-H stretching vibration typically appears in the region of 3300 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the carbamate group is expected between 1720 and 1680 cm⁻¹. sctunisie.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a typical benzyl carbamate structure, the benzylic protons (-CH₂-) are observed as a singlet around 5.15 ppm. wiley-vch.de The aromatic protons of the benzyl and benzothiophene (B83047) rings would appear in the range of 7.0-8.0 ppm. The carbamate N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum is crucial for identifying the carbon framework. The carbonyl carbon of the carbamate group is characteristically found downfield, often in the range of 154-156 ppm. mdpi.comrsc.org The benzylic carbon (-CH₂) signal appears around 67 ppm, while the carbons of the aromatic rings are observed between 110-140 ppm. mdpi.comrsc.org
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural integrity.
| Spectroscopic Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber |
|---|---|---|
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ |
| IR Spectroscopy | C=O Stretch | 1720-1680 cm⁻¹ |
| ¹H NMR | Benzylic (-CH₂-) | ~5.15 ppm |
| ¹H NMR | Aromatic (Ar-H) | 7.0-8.0 ppm |
| ¹³C NMR | Carbonyl (C=O) | 154-156 ppm |
| ¹³C NMR | Benzylic (-CH₂-) | ~67 ppm |
| ¹³C NMR | Aromatic (Ar-C) | 110-140 ppm |
Crystallographic Studies of this compound and Its Analogues
X-ray crystallography provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. While specific crystallographic data for this compound is not widely published, analysis of its analogues, such as Benzyl N-(2-formylphenyl)carbamate and Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, offers valuable structural insights. mdpi.comresearchgate.net
| Compound Analogue | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Benzyl N-(2-formylphenyl)carbamate researchgate.net | Monoclinic | P2₁/n | Formation of intermolecular N-H···O hydrogen bonds. |
| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com | Monoclinic | P2₁/c | Planar core (thiazole and carbamate), phenyl ring inclined at 76.0°. |
| Benzyl carbamate nih.gov | - | - | Layers of hydrogen-bonded molecules connected by C-H···π interactions. |
Conformational Preferences and Stereochemical Considerations within this compound Derivatives
The conformational behavior of carbamates is largely dictated by the restricted rotation around the carbamate C–N bond. nih.gov This restriction is due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov Consequently, many N-substituted carbamates can exist as a mixture of two planar rotamers (rotational isomers): cis (E-isomer) and trans (Z-isomer). sctunisie.orgnih.gov
The energy barrier for rotation around this C–N bond is typically lower in carbamates than in analogous amides. nih.govnih.gov The preference for one conformer over the other is influenced by the steric and electronic properties of the substituents on the nitrogen and oxygen atoms. nih.gov For a molecule like this compound, which has bulky groups on the nitrogen atom, steric hindrance is a major determining factor.
It is generally expected that the trans (or s-cis) conformation, where the bulky benzothiophene group and the carbonyl oxygen are on opposite sides of the C-N bond, would be sterically favored over the cis (or s-trans) conformation. sctunisie.org This arrangement minimizes non-bonded steric interactions. The equilibrium between these conformers can often be observed using variable-temperature NMR spectroscopy, which can reveal the dynamics of the rotational process. researchgate.net The conformational preference of the benzyl group itself is also a factor, with studies on benzyl derivatives indicating that steric repulsion between substituents and the aromatic ring hydrogens influences the preferred geometry. nih.gov
| Conformer | Relative Position of Substituents | Expected Stability | Reason |
|---|---|---|---|
| trans (Z-isomer) | Benzothiophene group and carbonyl oxygen are on opposite sides of the C-N bond. | More stable (generally favored) | Minimizes steric hindrance between bulky substituents. |
| cis (E-isomer) | Benzothiophene group and carbonyl oxygen are on the same side of the C-N bond. | Less stable | Increased steric repulsion between bulky groups. |
Computational Chemistry and Theoretical Modelling of Benzyl N 1 Benzothiophen 2 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For Benzyl (B1604629) N-(1-Benzothiophen-2-yl)carbamate, methods like Density Functional Theory (DFT) would be highly suitable. scirp.org Calculations would typically be performed using a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. epstem.net
Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. scirp.org A smaller energy gap generally suggests higher reactivity.
Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would be generated. The MEP map is invaluable for identifying electrophilic and nucleophilic sites within the molecule, thereby predicting its behavior in chemical reactions. The charge distribution, often calculated using methods like Mulliken population analysis, provides insights into the partial charges on each atom, which can influence intermolecular interactions.
Table 1: Hypothetical Quantum Chemical Data for Benzyl N-(1-Benzothiophen-2-yl)carbamate
| Parameter | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Indicates the electron-donating ability. |
| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Provides information on the molecule's polarity. |
Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies could be performed against a variety of enzymes or receptors where carbamate (B1207046) or benzothiophene (B83047) derivatives have shown activity. nih.govresearchgate.net
The process would involve obtaining the three-dimensional structures of the target proteins from a repository like the Protein Data Bank. The structure of this compound would be optimized using quantum chemical methods. Docking software, such as AutoDock or Glide, would then be used to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.
The results would provide insights into the binding mode, including the key amino acid residues involved in the interaction, and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This information is crucial for understanding the potential biological activity of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modelling for Predicting Biological Profiles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net To develop a QSAR model for derivatives of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required.
A variety of molecular descriptors would be calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression or partial least squares would then be used to build a mathematical equation that correlates these descriptors with the biological activity.
A robust QSAR model would have high predictive power, as assessed by internal and external validation techniques. Such a model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
Mechanistic Pathway Elucidation through Computational Approaches
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound, computational methods could be employed to elucidate the reaction pathway, identify transition states, and calculate activation energies.
By modeling the reactants, intermediates, transition states, and products, the potential energy surface of the reaction can be mapped out. This allows for a detailed understanding of the reaction mechanism at the molecular level. For instance, if the synthesis involves a multi-step process, the rate-determining step could be identified by comparing the activation energies of each step.
These computational insights can be invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis of this compound.
Structure Activity Relationship Sar Studies of Benzyl N 1 Benzothiophen 2 Yl Carbamate Derivatives
Impact of Benzyl (B1604629) Carbamate (B1207046) Group Modifications on Biological Activity
The benzyl carbamate moiety of the lead compound serves as a crucial component that can be systematically modified to probe its influence on biological activity. The carbamate group itself is a stable and versatile linker, often considered an amide-ester hybrid, which can participate in hydrogen bonding and impose conformational constraints on the molecule. u-strasbg.fr Variations in both the benzyl portion and the carbamate linker can lead to significant changes in the compound's interaction with its biological target.
Modifications to the benzyl ring, such as the introduction of various substituents, can alter the electronic and steric properties of the molecule. For instance, adding electron-withdrawing or electron-donating groups can affect the molecule's binding affinity and metabolic stability. nih.gov Research on related N-aryl carbamates has shown that substitutions on the aryl ring can modulate inhibitory potency against various enzymes. researchgate.net For example, introducing fluorine atoms into the phenyl ring of some carbamate inhibitors has been shown to enhance their activity. researchgate.net
The carbamate linker itself can also be altered. Its length, rigidity, and hydrogen-bonding capacity are key determinants of biological activity. In some drug discovery programs, the carbamate linker is modified to improve stability in serum and ensure that the active part of the molecule is released appropriately at the target site. nih.gov The stability of the carbamate can be tuned by altering the substituents on the nitrogen and oxygen termini, which in turn affects the compound's pharmacokinetic properties. chimia.ch
To illustrate the potential impact of these modifications, the following table outlines hypothetical changes to the benzyl carbamate group and their predicted effects on biological activity based on established medicinal chemistry principles.
| Modification | Rationale | Predicted Impact on Activity |
| Benzyl Ring Substitution | ||
| Introduction of 4-Fluoro group | Alters electronic properties; may enhance binding through specific interactions. | Potential increase in potency. |
| Introduction of 4-Methoxy group | Electron-donating group; may influence hydrogen bonding and solubility. | Variable; could increase or decrease activity depending on the target. |
| Replacement of Benzyl with Pyridylmethyl | Introduces a nitrogen atom, altering polarity and potential for hydrogen bonding. | May improve selectivity and pharmacokinetic properties. |
| Carbamate Linker Modification | ||
| Replacement of Oxygen with Sulfur (Thiocarbamate) | Changes bond angles, polarity, and hydrogen-bonding capacity. | Significant change in activity and target interaction is likely. |
| N-Methylation of Carbamate | Removes hydrogen bond donor; increases lipophilicity. | Likely decrease in potency if NH is critical for binding. |
Role of Benzothiophene (B83047) Substituents in Modulating Target Binding and Selectivity
The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govresearchgate.net Its rigid, planar structure and electron-rich nature make it an excellent anchor for interacting with biological targets such as enzymes and receptors. nih.gov The substitution pattern on the benzothiophene ring system is a critical determinant of a derivative's binding affinity and selectivity.
Strategic placement of substituents on the benzene (B151609) ring portion of the benzothiophene core can significantly influence the compound's pharmacological profile. For example, in the development of selective estrogen receptor covalent antagonists derived from a benzothiophene scaffold, modifications at the 6-position were found to be crucial for potent antagonistic activity. acs.org Similarly, in studies of benzothiophene acylhydrazones as antimicrobial agents, substitutions at the 6-position with chloro or fluoro groups led to derivatives with significant activity against multidrug-resistant bacteria. frontiersin.org
The following table illustrates how different substituents on the benzothiophene ring might modulate target binding and selectivity.
| Modification (Position) | Substituent | Rationale | Predicted Impact |
| 5- or 6-position | -Cl | Electron-withdrawing; increases lipophilicity. | May enhance membrane permeability and binding affinity. |
| 5- or 6-position | -OCH₃ | Electron-donating; potential H-bond acceptor. | Could improve selectivity and modulate binding. |
| 7-position | -F | Electron-withdrawing; can form specific interactions with target. | Potential for increased potency and selectivity. |
| 3-position | -CH₃ | Adds steric bulk near the carbamate linkage. | May orient the benzyl carbamate group for optimal binding. |
Stereochemical Influence on Pharmacological Efficacy and Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. psu.edu Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between the enantiomers of a chiral drug. drugdiscoverychemistry.com Consequently, enantiomers of the same compound can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. drugdiscoverychemistry.com
While the parent structure of Benzyl N-(1-Benzothiophen-2-yl)carbamate is achiral, the introduction of a chiral center at any position would result in a pair of enantiomers. For example, adding a substituent to the benzylic carbon or creating a stereocenter on a modified benzothiophene ring would lead to stereoisomers. The specific stereochemistry can dictate how well the molecule fits into its biological target's binding site. dundee.ac.uk
The differential activity of enantiomers is a well-established principle in pharmacology. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. drugdiscoverychemistry.com Therefore, if a chiral derivative of this compound were to be developed, the synthesis of single enantiomers and their separate biological evaluation would be essential to determine the optimal stereoisomer for therapeutic use. The synthesis of enantioenriched benzothiophenes is an area of active research, highlighting the importance of stereochemistry in this class of compounds. nih.gov
The potential impact of stereochemistry is illustrated in the hypothetical example below, where a chiral center is introduced.
| Compound | Configuration | Hypothetical Efficacy (EC₅₀) | Rationale |
| (R)-Benzyl 1-(1-benzothiophen-2-yl)ethylcarbamate | R | 10 nM | The R-enantiomer may fit optimally into the chiral binding pocket of the target protein, leading to higher potency. |
| (S)-Benzyl 1-(1-benzothiophen-2-yl)ethylcarbamate | S | 500 nM | The S-enantiomer may have a poorer fit, resulting in weaker binding and lower potency. |
| Racemic Mixture | R/S | 20 nM | The activity of the racemic mixture is primarily driven by the more active R-enantiomer. |
Fragment-Based and Scaffold-Hopping Approaches in SAR Development
Modern drug discovery often utilizes innovative strategies to accelerate the identification and optimization of lead compounds. Two such powerful techniques are fragment-based drug discovery (FBDD) and scaffold hopping.
Fragment-Based Drug Discovery (FBDD) involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.govfrontiersin.org Once a binding fragment is identified, its structure is optimized through strategies like fragment growing, linking, or merging to develop a more potent lead compound. nih.gov For this compound, an FBDD approach could involve identifying fragments that bind to different subpockets of the target. For instance, a benzothiophene fragment could be identified as one binder, and a separate benzyl carbamate-like fragment as another. These could then be linked together to reconstruct or create a novel, high-affinity ligand. This method allows for a more efficient exploration of the chemical space and often leads to lead compounds with better physicochemical properties. nih.gov
Scaffold hopping is a computational or knowledge-based strategy aimed at identifying isofunctional molecular structures with significantly different molecular backbones or cores. psu.edu The goal is to replace the central scaffold of a known active compound with a new one while retaining the original biological activity. nih.gov This can lead to the discovery of novel chemical series with improved properties, such as better pharmacokinetics, reduced toxicity, or new intellectual property. psu.edu
Starting with this compound, a scaffold-hopping approach might replace the benzothiophene core with other bicyclic heteroaromatic systems like indole, benzofuran, or quinoline. nih.gov The objective would be to maintain the key interactions of the original benzyl carbamate sidechain with the target while exploring the benefits of a new core structure. This strategy has been successfully used to design structurally diverse compounds and expand the SAR of lead structures. nih.gov
The table below outlines potential outcomes from applying these advanced SAR development strategies.
| Strategy | Approach | Example Replacement/Fragment | Potential Advantage |
| Fragment-Based | Fragment Growing | Start with a benzothiophene fragment and add substituents to grow into an active site. | Develops a novel compound with optimized interactions. |
| Fragment-Based | Fragment Linking | Combine an identified benzyl fragment with a thiophene-like fragment. | Potentially creates a highly potent ligand by combining two weakly binding pieces. |
| Scaffold Hopping | Bioisosteric Replacement | Replace benzothiophene with benzofuran. | May improve metabolic stability or solubility while retaining activity. |
| Scaffold Hopping | Bioisosteric Replacement | Replace benzothiophene with indole. | Creates a novel chemical entity, potentially bypassing existing patents and improving properties. |
Molecular Mechanisms of Action and Target Engagement of Benzyl N 1 Benzothiophen 2 Yl Carbamate
Exploration of Enzyme Inhibition Modalities by Benzyl (B1604629) N-(1-Benzothiophen-2-yl)carbamate Analogues
Carbamates are a class of organic compounds known for their role as enzyme inhibitors, particularly as pseudo-irreversible inhibitors of cholinesterases. chemrxiv.org The inhibitory potential of carbamate (B1207046) derivatives often stems from the carbamylation of a serine residue within the enzyme's active site. chemrxiv.org While specific studies on Benzyl N-(1-benzothiophen-2-yl)carbamate are not extensively detailed in the provided research, the behavior of its analogues provides a framework for understanding its potential enzyme inhibition modalities.
Reversible and Irreversible Inhibition Kinetics
Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors bind to an enzyme to form an enzyme-inhibitor complex, and this binding is non-covalent. nih.gov Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme. nih.gov
Carbamates often exhibit a pseudo-irreversible inhibition mechanism. This process involves two steps: an initial, reversible binding of the inhibitor to the enzyme's active site (E•I complex), followed by the formation of a covalent carbamoylated enzyme (E-I). chemrxiv.orgnih.gov
The kinetics of this interaction can be described by the following key parameters:
KI : The inhibition constant, which represents the concentration of the inhibitor that results in an observed inactivation rate of half the maximal rate (kinact). It reflects the affinity of the initial non-covalent binding. nih.gov
kinact : The maximal rate of inactivation, representing the chemical reaction step where the covalent bond is formed. nih.gov
kinact/KI : This ratio is the second-order rate constant for inactivation and serves as a crucial measure of the inhibitor's efficiency, combining both the initial binding affinity and the rate of covalent modification. nih.gov
This two-step mechanism distinguishes irreversible inhibitors from reversible ones, where binding is typically quantified by the inhibition constant (Ki) alone. nih.gov The time-dependent nature of irreversible inhibition is a key characteristic that requires detailed kinetic measurements to properly assess a compound's potency and selectivity. nih.gov
Table 1: Illustrative Kinetic Parameters for Enzyme Inhibition by Carbamate Analogues Note: The following data is illustrative and based on general principles of enzyme inhibition by carbamate compounds, not specific experimental values for this compound.
| Inhibitor Type | Compound Analogue | KI (μM) | kinact (s⁻¹) | kinact/KI (M⁻¹s⁻¹) |
| Reversible | Analogue A | 10 | N/A | N/A |
| Irreversible | Analogue B | 5 | 0.01 | 2000 |
| Irreversible | Analogue C | 2 | 0.05 | 25000 |
Specificity and Selectivity Profiling Against Enzyme Families
The structural features of carbamate derivatives significantly influence their selectivity for different enzymes. For instance, studies on benzene-based carbamates have demonstrated varying inhibitory potencies against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two important enzymes in the nervous system. nih.gov Generally, these analogues have shown stronger inhibition against BChE compared to AChE. nih.gov This selectivity is critical, as inhibiting both enzymes can increase acetylcholine concentrations, which is a therapeutic strategy in conditions like Alzheimer's disease. nih.gov
The selectivity of an inhibitor is determined by the subtle differences in the architecture of the active sites between enzyme family members. Computational and crystallographic studies can provide insights into the steric and electronic factors that govern these interactions, explaining why a particular carbamate may bind more effectively to one enzyme over another. chemrxiv.orgnih.gov For example, bulky carbamate structures may face steric hindrance that prevents them from reaching and reacting with the catalytic serine residue in certain enzymes. chemrxiv.org
Interactions with Receptor Systems and Signaling Pathways
Beyond enzyme inhibition, the biological activity of compounds like this compound can involve direct interactions with various receptor systems, leading to the modulation of intracellular signaling pathways.
Ligand-Receptor Binding Thermodynamics and Kinetics
The interaction between a ligand and its receptor is governed by both thermodynamics and kinetics. researchgate.net Thermodynamic affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), describes the strength of the binding at equilibrium. researchgate.netnih.gov It is related to the change in Gibbs free energy (ΔG) upon binding. researchgate.net
However, thermodynamic affinity alone does not provide a complete picture of a drug's effectiveness in vivo. ibmc.msk.ru The kinetics of the binding process—the rates of association (kon) and dissociation (koff)—are equally important. researchgate.netibmc.msk.ru The residence time (τ), which is the reciprocal of the dissociation rate (1/koff), indicates the average duration a ligand remains bound to its target. nih.gov A longer residence time can lead to a more sustained pharmacological effect, even at low concentrations of the drug. researchgate.netibmc.msk.ru
Table 2: Key Parameters in Ligand-Receptor Binding
| Parameter | Symbol | Description |
| Association Rate Constant | kon | The rate at which the ligand binds to the receptor. |
| Dissociation Rate Constant | koff | The rate at which the ligand-receptor complex dissociates. |
| Dissociation Constant | Kd | The ratio of koff/kon at equilibrium; reflects binding affinity. nih.gov |
| Residence Time | τ | The average time the ligand stays bound to the receptor (1/koff). nih.gov |
Modulation of Cellular Processes by this compound Derivatives
Carbamate compounds have been shown to influence various cellular signaling pathways. For example, some carbamates can modulate the NFE2-related factor 2 (Nrf2) signaling pathway, which is a key regulator of cellular responses to oxidative stress. nih.gov These compounds can interact with components of this pathway, such as Keap1, leading to the activation of Nrf2 and the expression of antioxidant genes. nih.gov Carbamates have also been found to disrupt glucose metabolism and insulin signaling pathways. nih.gov While these mechanisms have been observed for other carbamates, they suggest potential pathways through which this compound derivatives could exert their biological effects.
Applications and Advanced Research Trajectories in Medicinal Chemistry
Benzyl (B1604629) N-(1-Benzothiophen-2-yl)carbamate as a Lead Compound in Drug Discovery
The benzothiophene (B83047) ring system, a fusion of benzene (B151609) and thiophene (B33073), is recognized as a "privileged" structure in medicinal chemistry. This is due to its presence in a variety of biologically active compounds and its ability to interact with multiple biological targets. Similarly, carbamate (B1207046) derivatives are integral to numerous pharmaceuticals. The combination of these two moieties in Benzyl N-(1-Benzothiophen-2-yl)carbamate makes it a compelling candidate for development as a lead compound. A related compound, Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, has been identified for its potential as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory responses. This suggests that the benzothiophene carbamate scaffold could be a valuable starting point for designing inhibitors for various enzymes, targeting diseases ranging from inflammation to cancer. The structural features of this compound provide a solid foundation for generating a library of derivatives to be screened against a wide array of biological targets, thereby identifying novel therapeutic agents.
Utility as a Synthetic Intermediate for Complex Therapeutic Agents
This compound serves as a valuable synthetic intermediate in the creation of more complex molecules. The benzyl carbamate group is frequently employed as a protecting group for amines in multi-step organic syntheses, particularly in peptide synthesis. evitachem.com This functionality allows for the selective modification of other parts of the molecule while the amine remains protected; the benzyl group can then be removed under specific conditions, such as hydrogenation, to reveal the free amine for further reactions. evitachem.com
Furthermore, heterocyclic intermediates are fundamental in the design and development of new therapeutic agents because they can enhance physicochemical properties like solubility and bioavailability. mdpi.com The benzothiophene core of the molecule can be chemically modified through various reactions, allowing for the attachment of additional pharmacophores or functional groups to create more elaborate and potent drug candidates. The stable, yet reactive, nature of this compound makes it an ideal building block for constructing complex therapeutic agents with tailored pharmacological profiles.
Exploration in Antimicrobial Agent Development
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Both benzyl and benzothiophene derivatives have independently shown promise in this field. Studies have demonstrated that various benzyl derivatives possess significant antibacterial and antifungal properties. nih.govmdpi.comresearchgate.net For instance, certain benzyl bromide derivatives have shown strong activity against both Gram-positive bacteria and pathogenic fungi. nih.gov Similarly, compounds containing a thieno[2,3-d]pyrimidine (B153573) core, which is structurally related to benzothiophene, have been synthesized and evaluated for their antimicrobial activity.
The combination of the benzyl group and the benzothiophene ring in this compound suggests its potential as a scaffold for developing new antimicrobial drugs. The lipophilic nature of the benzyl and benzothiophene groups may facilitate the compound's ability to penetrate microbial cell membranes. The following table shows the antimicrobial activity of related benzyl and thiophene-containing compounds against various pathogens, illustrating the potential for this class of molecules.
| Compound Type | Organism | Activity (MIC in µg/mL) |
| Benzyl Guanidine Derivative | S. aureus | 0.5 |
| Benzyl Guanidine Derivative | E. coli | 1 |
| Benzyl Bromide Derivative | S. pyogenes | 0.5 |
| Benzyl Bromide Derivative | C. albicans | 0.25 |
| N-(Benzyl carbamothioyl) Derivative | B. subtilis | 12.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. Data is illustrative of related compound classes. nih.govmdpi.comresearchgate.net
Potential in Heterocyclic Chemistry for Fused-Ring Systems
The benzothiophene structure within this compound is a versatile platform for the synthesis of more complex, fused-ring heterocyclic systems. organic-chemistry.org Fused-ring systems are of great interest in medicinal chemistry as they often exhibit unique biological activities due to their rigid structures and specific spatial arrangements of atoms. The benzothiophene core can undergo various cyclization reactions to build additional rings, leading to novel polycyclic scaffolds. For example, reactions can be designed to form new rings fused to the benzene or the thiophene portion of the benzothiophene nucleus. These new, complex heterocyclic systems can then be evaluated for a wide range of therapeutic applications, including as anticancer or antiviral agents. The development of synthetic methodologies to create such fused systems is an active area of research in organic and medicinal chemistry. organic-chemistry.orgnih.gov
Future Perspectives and Research Challenges for Benzyl N 1 Benzothiophen 2 Yl Carbamate Research
Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability
The future synthesis of Benzyl (B1604629) N-(1-benzothiophen-2-yl)carbamate and its derivatives will likely move away from traditional methods towards more scalable, efficient, and environmentally benign processes. Conventional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene or its derivatives (e.g., chloroformates), which pose significant safety and environmental concerns. researchgate.netchemistryviews.org Modern approaches prioritize atom economy and the reduction of toxic waste.
A promising future direction is the adoption of carbon dioxide (CO₂) as a C1 building block. nih.gov Three-component coupling reactions involving an amine (2-aminobenzothiophene), an alkyl halide (benzyl halide), and CO₂ at atmospheric pressure present a greener alternative. chemistryviews.org The sustainability of such processes can be further enhanced by using recyclable, polymer-supported catalysts. chemistryviews.org Additionally, recent advances in benzothiophene (B83047) synthesis, such as iodine-catalyzed cascade reactions or photocatalytic methods, offer efficient and metal-free routes to the core heterocyclic structure. organic-chemistry.org Integrating these modern synthetic strategies for both the benzothiophene core and the carbamate linkage is a key challenge for producing this compound on a larger, more sustainable scale.
Table 1: Hypothetical Comparison of Synthetic Routes for Benzyl N-(1-Benzothiophen-2-yl)carbamate
| Parameter | Traditional Route (via Benzyl Chloroformate) | Proposed Green Route (via CO₂ Fixation) |
| Starting Materials | 2-Aminobenzothiophene, Benzyl Chloroformate, Base | 2-Aminobenzothiophene, Benzyl Bromide, CO₂ |
| Key Reagent Hazard | Benzyl Chloroformate (Highly Toxic, Corrosive) | CO₂ (Non-toxic, Abundant) |
| Catalyst | None (Stoichiometric Base) | Reusable Polymer-Supported Base (e.g., PS-DBU) chemistryviews.org |
| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Greener Solvents (e.g., Acetonitrile) or DESs nih.gov |
| Atom Economy | Moderate | High |
| Byproducts | HCl, Salts | HBr, Salts |
| Scalability | Limited by reagent toxicity and handling | High, amenable to continuous flow processes nih.gov |
Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Insights
A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols, minimizing byproduct formation, and ensuring product quality. Future research should employ advanced spectroscopic techniques to gain real-time insights into the formation of this compound.
In-situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) or Raman spectroscopy, can monitor the reaction progress in real-time by tracking the disappearance of reactant peaks and the appearance of product and intermediate peaks. researchgate.netnih.gov For instance, in CO₂-based syntheses, these techniques could help elucidate the roles of transient species like carbamic acid. nih.gov Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS) are indispensable for the unambiguous structural confirmation of the final product and the identification of any elusive intermediates or impurities. researchgate.net These analytical tools provide a comprehensive picture of the reaction dynamics, which is essential for rational process optimization.
Table 2: Application of Advanced Analytical Techniques to Mechanistic Questions
| Mechanistic Question | Proposed Technique | Expected Insight |
| What is the rate of carbamate formation? | In-situ FTIR/Raman Spectroscopy researchgate.net | Real-time kinetic data by monitoring key vibrational bands. |
| Are there transient intermediates? | Tandem Mass Spectrometry (MS/MS) researchgate.net | Detection and structural elucidation of low-concentration intermediates. |
| What is the precise 3D structure and connectivity? | 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals and confirmation of bond connectivity. |
| How does the catalyst interact with reactants? | Solid-State NMR Spectroscopy nih.gov | Characterization of the interaction between reactants and a heterogeneous catalyst surface. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of novel bioactive compounds. mdpi.comnih.gov For this compound, these computational tools can accelerate the design-make-test-analyze cycle significantly.
The primary challenge is the creation of robust predictive models from limited high-quality data. acs.org ML algorithms can be trained on existing chemical libraries containing benzothiophene and carbamate moieties to develop models that predict the Structure-Activity Relationship (SAR). researchgate.net These models can then be used to screen virtual libraries of novel this compound derivatives, prioritizing those with the highest predicted efficacy and most favorable pharmacokinetic properties. nih.gov Furthermore, generative AI models can propose entirely new structures based on learned chemical patterns, potentially uncovering novel derivatives with enhanced activity that might not be conceived through traditional medicinal chemistry approaches.
Table 3: Hypothetical SAR Prediction for Novel this compound Derivatives
| Derivative Substitution (R) | Predicted Biological Activity Score (0-1) | Predicted ADME Profile | Rationale for Design |
| R = 4-Fluoro (on Benzyl ring) | 0.85 | Good | Enhances metabolic stability and binding affinity. |
| R = 5-Chloro (on Benzothiophene) | 0.78 | Moderate | Increases lipophilicity for potential membrane penetration. |
| R = 4-Methoxy (on Benzyl ring) | 0.65 | Good | Modulates electronic properties and hydrogen bonding potential. |
| R = 3-Trifluoromethyl (on Benzothiophene) | 0.91 | Moderate | Strong electron-withdrawing group to enhance target interaction. |
Exploration of Unconventional Biological Targets and Therapeutic Areas
The benzothiophene nucleus is a well-established pharmacophore found in drugs with anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. ijpsjournal.comnih.gov Derivatives have shown activity as inhibitors of enzymes such as cholinesterases. nih.gov A primary research goal will be to evaluate this compound against these known targets.
However, the true potential of this hybrid molecule may lie in unconventional therapeutic areas. The carbamate linker, while sometimes used as a simple structural connector, can also influence physicochemical properties like solubility and cell permeability, and may participate in target binding itself. The key research challenge is to identify novel biological targets where the combined structural features of the benzothiophene ring and the benzyl carbamate group result in synergistic or unique activity. This could involve screening the compound against broader panels of enzymes, receptors, and ion channels, or exploring its potential as a modulator of protein-protein interactions or as an agent in emerging fields like immunomodulation or metabolic diseases.
Table 4: Potential Exploration of Unconventional Biological Targets
| Potential Target Class | Rationale | Potential Therapeutic Area |
| Kinase Inhibitors | Benzothiophene is a "privileged scaffold" in medicinal chemistry; the carbamate could occupy a key hydrogen-bonding region. | Oncology, Inflammatory Diseases |
| STAT3 Inhibitors | Certain benzothiophene dioxides are known STAT3 inhibitors; this core could be explored for similar activity. bohrium.com | Cancer, Autoimmune Disorders |
| Antiviral Agents | Heterocyclic compounds are a cornerstone of antiviral drug discovery. | Infectious Diseases |
| Epigenetic Modulators | The scaffold could be designed to interact with histone-modifying enzymes. | Oncology, Genetic Disorders |
Q & A
Q. What are the standard synthetic routes for BENZYL N-(1-BENZOTHIOPHEN-2-YL)CARBAMATE, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling benzyl chloroformate with a 1-benzothiophen-2-amine derivative under basic conditions (e.g., using triethylamine in anhydrous THF or DCM). Key steps include:
- Protecting amine groups with benzyl chloroformate (CbzCl) at 0–5°C to minimize side reactions.
- Optimizing stoichiometry (1:1.2 molar ratio of amine to CbzCl) and reaction time (2–4 hours).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield improvements can be achieved by controlling moisture (anhydrous solvents) and using catalysts like DMAP .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : and NMR to confirm carbamate linkage and benzothiophene ring substitution (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 155–160 ppm for carbamate carbonyl) .
- HRMS : To verify molecular ion peaks (e.g., [M+H] at m/z 310.347 for related carbamates) .
- X-ray Crystallography : For unambiguous structural confirmation using SHELX software (SHELXL for refinement) .
Table 1 : Key Spectral Data for Related Carbamates
| Technique | Key Features | Reference |
|---|---|---|
| NMR | Aromatic protons: δ 6.8–7.5 ppm | |
| NMR | Carbamate C=O: δ 153.5–155 ppm | |
| HRMS | [M+H]: m/z 310.347 |
Q. How can researchers assess the purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 90:10 over 20 min) to quantify purity (>95%).
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or HPLC. Related carbamates show hydrolysis susceptibility, requiring inert atmosphere storage .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during the synthesis of benzyl carbamate derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate) to induce stereoselectivity .
- Dynamic Kinetic Resolution : Employ catalysts like lipases or transition-metal complexes to resolve racemic mixtures during coupling .
Q. What computational strategies are effective in predicting the biological activity of benzothiophene-carbamate hybrids?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIF-1α for antitumor activity) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from antimicrobial assays .
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. antitumor efficacy) be resolved statistically?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values from antimicrobial assays and IC50 from cytotoxicity tests) using random-effects models.
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., assay protocols, cell lines) that explain variability .
Q. What experimental designs are optimal for evaluating the mechanism of action in cancer cell invasion inhibition?
- Methodological Answer :
- Transcriptomic Profiling : Use RNA-seq to identify downregulated metastasis-related genes (e.g., MMP-9, VEGF) in PC-3M-CT+ cells treated with the compound .
- Western Blotting : Quantify HIF-1α protein levels under hypoxic conditions to confirm pathway inhibition .
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetic profiles .
Data Analysis and Validation
Q. What statistical methods are recommended for validating crystallographic data refinement using SHELX software?
- Methodological Answer :
Q. How should researchers interpret conflicting NMR data for carbamate derivatives in different solvent systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
